molecular formula C20H14N2O4 B2700095 (5-phenylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 946238-04-6

(5-phenylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No. B2700095
CAS RN: 946238-04-6
M. Wt: 346.342
InChI Key: JIMGLSZDXFLDMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . Indole, on the other hand, is a fused bicyclic molecule, made up of a benzene ring fused to a pyrrole ring.


Chemical Reactions Analysis

Isoxazole and its derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Structural Analysis

Isoxazole and indole derivatives are synthesized through various methods, including click chemistry and 1,3-dipolar cycloaddition reactions. These compounds are characterized using spectral analyses, crystal structures, and density functional theory (DFT) studies to understand their molecular and electronic structures (Ahmed et al., 2016). For example, the crystal structure and DFT studies of newly synthesized triazoles provide insights into their stability and reactivity, which are crucial for designing compounds with desired biological activities.

Biological Activities and Pharmacological Potential

Research on isoxazole and indole derivatives often focuses on their biological and pharmacological potential. For instance, derivatives of isoxazole have been explored for their antiprotozoal and cytotoxic activities, showing promise as anti-infective agents (Dürüst et al., 2013). Additionally, certain indole-containing isoxazoles have been synthesized and evaluated for their pro-apoptotic antitumor activities, revealing selective antiproliferative effects in cancer cell lines (Tohid et al., 2012). These studies highlight the potential of such compounds in the development of new therapeutic agents.

Chemical Properties and Reactions

The chemical properties and reactions of isoxazole and indole derivatives are of significant interest. For example, the thermal behavior of cycloadducts of nitrones to methyl 2-chloro-2-cyclopropylidene- and 2-chloro-2-spiropentylideneacetates has been studied, showcasing the formation of isoxazolidines and their rearrangement processes (Zorn et al., 1999). Such research contributes to our understanding of reaction mechanisms and the design of novel synthetic pathways.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-11-21-17-9-5-4-8-15(16)17)20(24)25-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGLSZDXFLDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-phenylisoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

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